molecular formula C20H26ClN5O7S2 B13901647 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride

Cat. No.: B13901647
M. Wt: 548.0 g/mol
InChI Key: XAAOHMIKXULDKJ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride is a complex organic compound with significant applications in the field of antibiotics. It is known for its potent antibacterial properties and is used in various medical treatments .

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of the core bicyclic structure and subsequent functionalizationThe final steps involve the coupling of the thiazole derivative with the bicyclic core and the addition of the dimethylpropanoyloxymethyl group .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigating its effects on bacterial cells and understanding its antibacterial properties.

    Medicine: Developing new antibiotics and studying its efficacy against various bacterial strains.

    Industry: Used in the production of antibacterial agents and other pharmaceuticals.

Mechanism of Action

The compound exerts its antibacterial effects by targeting the bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), inhibiting the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26ClN5O7S2

Molecular Weight

548.0 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydron;chloride

InChI

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H

InChI Key

XAAOHMIKXULDKJ-UHFFFAOYSA-N

Canonical SMILES

[H+].CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.[Cl-]

Origin of Product

United States

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